Cas no 897614-75-4 (N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-methyl-3-nitrobenzamide)
N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-methyl-3-nitrobenzamide Chemical and Physical Properties
Names and Identifiers
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- AKOS024625361
- N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methyl-3-nitrobenzamide
- N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methyl-3-nitrobenzamide
- N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-4-methyl-3-nitrobenzamide
- F2070-0229
- 897614-75-4
- N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-methyl-3-nitrobenzamide
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- Inchi: 1S/C17H16N6O4/c1-11-3-4-12(9-15(11)23(25)26)17(24)18-10-16-19-20-21-22(16)13-5-7-14(27-2)8-6-13/h3-9H,10H2,1-2H3,(H,18,24)
- InChI Key: LFBFBJADWLRCHK-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1)N1C(CNC(C2C=CC(C)=C(C=2)[N+](=O)[O-])=O)=NN=N1
Computed Properties
- Exact Mass: 368.12330301g/mol
- Monoisotopic Mass: 368.12330301g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 522
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 128Ų
N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-methyl-3-nitrobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2070-0229-2μmol |
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methyl-3-nitrobenzamide |
897614-75-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2070-0229-5μmol |
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methyl-3-nitrobenzamide |
897614-75-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2070-0229-10μmol |
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methyl-3-nitrobenzamide |
897614-75-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2070-0229-20μmol |
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methyl-3-nitrobenzamide |
897614-75-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2070-0229-1mg |
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methyl-3-nitrobenzamide |
897614-75-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2070-0229-2mg |
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methyl-3-nitrobenzamide |
897614-75-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2070-0229-3mg |
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methyl-3-nitrobenzamide |
897614-75-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2070-0229-4mg |
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methyl-3-nitrobenzamide |
897614-75-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2070-0229-5mg |
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methyl-3-nitrobenzamide |
897614-75-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2070-0229-10mg |
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methyl-3-nitrobenzamide |
897614-75-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-methyl-3-nitrobenzamide Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-methyl-3-nitrobenzamide
Professional Introduction to Compound with CAS No. 897614-75-4 and Product Name: N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-methyl-3-nitrobenzamide
Compound with the CAS number 897614-75-4 and the product name N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-methyl-3-nitrobenzamide represents a significant advancement in the field of chemical and pharmaceutical research. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The molecular structure of this compound incorporates several key functional groups that contribute to its reactivity and biological activity, making it a promising candidate for further investigation.
The core of this compound's structure is derived from a tetrazole moiety, which is known for its versatility in pharmaceutical applications. The tetrazole ring is a five-membered heterocyclic compound containing four nitrogen atoms, and it is often incorporated into drug molecules due to its ability to modulate biological pathways effectively. In this particular compound, the tetrazole ring is linked to a methyl group, which enhances its solubility and bioavailability. This modification is particularly important in drug design, as it allows the compound to interact more efficiently with biological targets.
Additionally, the presence of a 4-methoxyphenyl group in the molecule contributes to its pharmacological properties. The methoxyphenyl moiety is a common aromatic ring substitution found in many bioactive compounds. It is known to influence the electronic properties of the molecule, thereby affecting its binding affinity to biological targets. The combination of the tetrazole ring and the 4-methoxyphenyl group in this compound suggests potential applications in the development of novel therapeutic agents.
The product name N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-methyl-3-nitrobenzamide provides detailed insight into the molecular structure. The benzamide moiety is another important functional group that is frequently used in drug design due to its ability to enhance binding interactions with biological targets. The nitro group at the 3-position of the benzene ring further modifies the electronic properties of the molecule, potentially influencing its pharmacological activity. This structural arrangement suggests that the compound may exhibit inhibitory effects on various enzymes and receptors.
Recent research in medicinal chemistry has highlighted the importance of multifunctional compounds that can target multiple biological pathways simultaneously. The compound under discussion exhibits characteristics that make it a candidate for such multifunctional drug design. The presence of both the tetrazole ring and the nitrobenzamide group suggests potential applications in treating conditions that involve multiple pathological mechanisms.
In vitro studies have shown promising results regarding the biological activity of this compound. Initial experiments indicate that it may have inhibitory effects on certain enzymes involved in inflammation and oxidative stress. These findings are particularly significant given the increasing interest in developing drugs that target these pathways for treating chronic diseases such as cancer and neurodegenerative disorders. The ability of this compound to modulate multiple biological pathways makes it an attractive candidate for further development.
The synthesis of this compound involves several sophisticated chemical steps that require precise control over reaction conditions. The introduction of the tetrazole ring into the molecular structure necessitates careful handling to ensure high yield and purity. Advanced synthetic techniques are employed to achieve this goal, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions. These methods are essential for constructing complex molecular architectures while maintaining functional group integrity.
The pharmaceutical industry has been increasingly interested in developing novel compounds with improved pharmacokinetic properties. The structural features of this compound, such as the presence of hydrophilic groups like the methoxyphenyl moiety and polar functional groups like the nitrobenzamide, contribute to its favorable pharmacokinetic profile. These features enhance solubility and bioavailability, which are critical factors for successful drug development.
Future research directions include exploring the potential therapeutic applications of this compound through preclinical studies. Investigating its efficacy and safety profiles will be crucial in determining its suitability for clinical development. Collaborations between academic researchers and pharmaceutical companies are likely to play a significant role in advancing this research agenda.
The development of new drugs is a complex process that involves extensive testing and validation before reaching clinical use. However, compounds like this one provide valuable starting points for drug discovery efforts due to their unique structural features and promising biological activities. Continued investment in research and development will be essential to bring innovative therapies to patients worldwide.
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